![molecular formula C8H11NO2 B14418587 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one CAS No. 82450-01-9](/img/structure/B14418587.png)
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one is a bicyclic compound with a unique structure that includes a methoxy group and an azabicyclo framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one typically involves the photo-addition of 4-methoxy-2-pyridone to ethylene under acetone-sensitized conditions. The resulting adduct is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the azabicyclo framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), methyl iodide (CH₃I)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Azabicyclo[4.2.0]oct-4-en-8-one
- 8-Azabicyclo[3.2.1]octane
Uniqueness
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one is unique due to its methoxy group and specific azabicyclo framework. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
82450-01-9 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
6-methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-6(8)7(10)9-5-4-8/h4-6H,2-3H2,1H3,(H,9,10) |
Clé InChI |
NYIQMFLTJVPFFP-UHFFFAOYSA-N |
SMILES canonique |
COC12CCC1C(=O)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


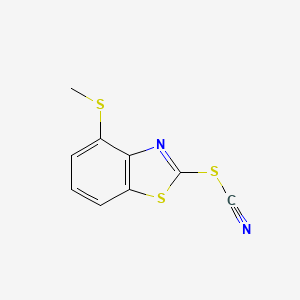
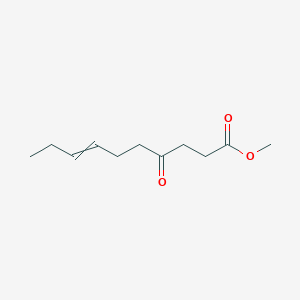
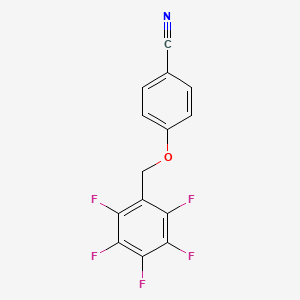
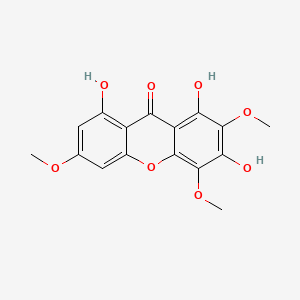
![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
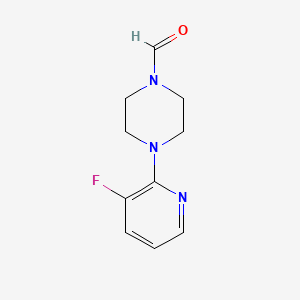
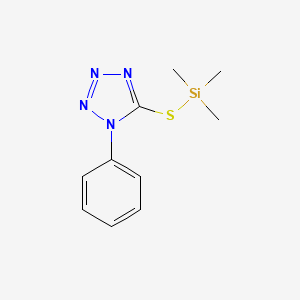
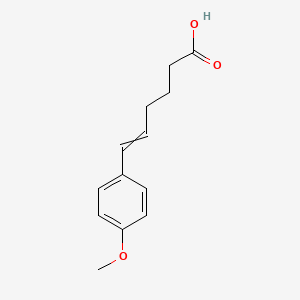
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
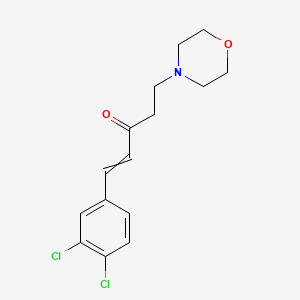
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
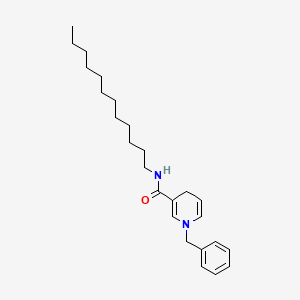
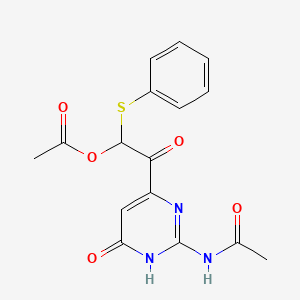
![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
